5-(Cyclohexylsulfanyl)-4-methyl-1,2,3-thiadiazole
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Overview
Description
5-(Cyclohexylsulfanyl)-4-methyl-1,2,3-thiadiazole is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a cyclohexylsulfanyl group attached to the thiadiazole ring, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclohexylsulfanyl)-4-methyl-1,2,3-thiadiazole typically involves the reaction of cyclohexylthiol with 4-methyl-1,2,3-thiadiazole under specific conditions. One common method includes the use of a copper-catalyzed cross-coupling reaction, where cyclohexylthiol is reacted with a suitable halogenated thiadiazole derivative in the presence of a copper catalyst . The reaction is usually carried out under moderate temperatures, around 70°C, to achieve a high yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher efficiency and yield. The use of automated systems also ensures consistent quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclohexylsulfanyl)-4-methyl-1,2,3-thiadiazole undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the cyclohexylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing derivatives.
Substitution: The thiadiazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions typically involve the use of halogenated reagents and a suitable base to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the reagents used.
Scientific Research Applications
5-(Cyclohexylsulfanyl)-4-methyl-1,2,3-thiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Industry: It is used in the development of new materials with specific electronic properties, such as conductive polymers.
Mechanism of Action
The mechanism of action of 5-(Cyclohexylsulfanyl)-4-methyl-1,2,3-thiadiazole involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 5-(Phenylsulfanyl)-4-methyl-1,2,3-thiadiazole
- 5-(Benzylsulfanyl)-4-methyl-1,2,3-thiadiazole
- 5-(Cyclohexylsulfanyl)-3-methyl-1,2,3-thiadiazole
Uniqueness
5-(Cyclohexylsulfanyl)-4-methyl-1,2,3-thiadiazole is unique due to the presence of the cyclohexylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, making it more effective in penetrating cell membranes and interacting with intracellular targets. Additionally, the cyclohexyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity in various chemical reactions.
Properties
IUPAC Name |
5-cyclohexylsulfanyl-4-methylthiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S2/c1-7-9(13-11-10-7)12-8-5-3-2-4-6-8/h8H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHASUPHAQASLOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)SC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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